
1-Cyclohexyl-3-((1-methylpiperidin-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-3-((1-methylpiperidin-4-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. It features a cyclohexyl group and a piperidine moiety, making it a compound of interest in various chemical and pharmaceutical research fields.
Métodos De Preparación
The synthesis of 1-Cyclohexyl-3-((1-methylpiperidin-4-yl)methyl)urea typically involves the reaction of cyclohexyl isocyanate with 1-methyl-4-piperidinemethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
1-Cyclohexyl-3-((1-methylpiperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperature control to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Cyclohexyl-3-((1-methylpiperidin-4-yl)methyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexyl-3-((1-methylpiperidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-Cyclohexyl-3-((1-methylpiperidin-4-yl)methyl)urea can be compared with other urea derivatives and piperidine-containing compounds. Similar compounds include:
- 1-Cyclohexyl-3-(piperidin-4-yl)urea
- 1-Cyclohexyl-3-((1-ethylpiperidin-4-yl)methyl)urea
- 1-Cyclohexyl-3-((1-methylpiperidin-3-yl)methyl)urea
These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which can influence its properties and interactions.
Actividad Biológica
1-Cyclohexyl-3-((1-methylpiperidin-4-yl)methyl)urea is a synthetic organic compound classified as a urea derivative. This compound has gained attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.
Chemical Structure
The chemical structure of this compound can be described as follows:
- IUPAC Name : 1-cyclohexyl-3-[(1-methylpiperidin-4-yl)methyl]urea
- Molecular Formula : C14H27N3O
- CAS Number : 1207008-28-3
Structural Features
The compound consists of:
- A cyclohexyl group, which contributes to its hydrophobic characteristics.
- A piperidine moiety that may interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may function as an inhibitor or modulator of these targets, leading to various physiological effects. The exact mechanisms are still under investigation, but it is believed that the compound may influence pathways related to cell proliferation and apoptosis.
Pharmacological Studies
Recent studies have explored the pharmacological potential of this compound:
- Anticancer Activity : Preliminary findings suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, its activity was compared to known anticancer agents, showing promising results with IC50 values indicating effective inhibition at low concentrations.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For example, it has shown potential as a fatty acid amide hydrolase (FAAH) inhibitor, which could enhance endocannabinoid signaling pathways relevant for pain management and anti-inflammatory effects .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
Compound Name | IC50 (µM) | Mechanism of Action | Target |
---|---|---|---|
This compound | TBD | Enzyme Inhibition | FAAH |
Compound A (e.g., PF-04457845) | 0.5 | FAAH Inhibition | FAAH |
Compound B (e.g., Quinazoline-based urea hybrid) | <0.3 | EGFR Inhibition | EGFR/VEGFR |
Case Study 1: Anticancer Efficacy
In vitro studies have demonstrated that this compound significantly reduces cell viability in human cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve induction of apoptosis and inhibition of cell cycle progression.
Case Study 2: Neuroprotective Effects
Research has indicated potential neuroprotective properties of this compound through modulation of neurotransmitter systems. Its interaction with piperidine structures suggests possible applications in treating neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Cyclohexyl-3-((1-methylpiperidin-4-yl)methyl)urea, and what critical reaction conditions must be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the coupling of cyclohexylamine and 1-methylpiperidin-4-ylmethyl isocyanate. Key steps include:
- Coupling : Use of anhydrous solvents (e.g., dichloromethane) under nitrogen to minimize hydrolysis.
- Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate the urea derivative.
- Optimization : Reaction temperature (0–5°C for exothermic steps) and pH control to prevent byproduct formation .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the compound's structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and hydrogen bonding via urea NH signals .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for the piperidine and cyclohexyl conformers .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications to the cyclohexyl and piperidine moieties?
- Methodological Answer :
- Systematic Substitution : Replace cyclohexyl with smaller (cyclopentyl) or bulkier (adamantyl) groups to assess steric effects.
- Piperidine Modifications : Introduce substituents (e.g., methyl, fluoro) at the 4-position to alter electronic properties.
- Assays : Test variants in enzyme inhibition (e.g., kinase assays) or receptor binding (radioligand displacement) to correlate structural changes with activity .
Q. What strategies resolve contradictions in biological activity data across different pharmacological assays?
- Methodological Answer :
- Orthogonal Assays : Use biochemical (e.g., enzyme activity) and cell-based (e.g., viability) assays to cross-validate results.
- Purity Analysis : Employ HPLC (>95% purity threshold) to rule out impurities skewing activity .
- Replicate Experiments : Conduct dose-response curves in triplicate under standardized conditions to ensure reproducibility .
Q. What experimental approaches are used to elucidate the compound's mechanism of action at the molecular level?
- Methodological Answer :
- Molecular Docking : Screen against target protein libraries (e.g., kinases, GPCRs) using software like AutoDock Vina.
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) to confirm direct target interactions.
- Mutagenesis : Modify putative binding residues in the target protein to validate docking predictions .
Q. How should researchers assess the stability and degradation pathways of this compound under different storage and experimental conditions?
- Methodological Answer :
- Accelerated Stability Studies : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks.
- Analytical Monitoring : Use LC-MS to identify degradation products (e.g., hydrolysis of urea to amines).
- Solubility Profiling : Measure solubility in PBS, DMSO, and cell culture media to predict formulation stability .
Q. What methodologies are recommended for optimizing reaction yields and purity during synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Vary solvent polarity (DMF vs. THF), catalyst loading (e.g., DMAP), and stoichiometry.
- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time.
- Workup Optimization : Quench reactions with ice-ched water to precipitate impurities, followed by recrystallization .
Propiedades
IUPAC Name |
1-cyclohexyl-3-[(1-methylpiperidin-4-yl)methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O/c1-17-9-7-12(8-10-17)11-15-14(18)16-13-5-3-2-4-6-13/h12-13H,2-11H2,1H3,(H2,15,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGFPCVSJJBVQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.